
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate, also known as MMQO, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. MMQO is a quinoline derivative that has been synthesized using various methods, each with its own advantages and limitations.
科学的研究の応用
Synthesis and Characterization
- Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate and similar compounds have been synthesized and characterized for their structural properties. For instance, the synthesis of similar furylacetic acid derivatives was demonstrated using a multicomponent reaction process, emphasizing the use of readily available materials and atom economy in the synthesis procedure (Lichitsky, Komogortsev, & Melekhina, 2022).
Biological Properties and Applications
- Studies on derivatives of quinoline, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, have explored their psycho- and neurotropic properties. These compounds, including those with methoxyphenyl groups, have shown specific sedative effects and anti-amnesic activity, indicating potential for profound studies in psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Fluorescence and Labeling Applications
- The methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate and similar compounds have been evaluated for their fluorescence properties. For example, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).
Chemical Interactions and Reactions
- The compound's derivatives have been involved in reactions leading to different structural formations. For instance, the reaction of 2,4-dichloroquinolines with certain compounds under specific conditions can yield naphthyridin-5-ones, demonstrating the compound's utility in synthetic chemistry (Manoj & Prasad, 2010).
特性
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-5-4-6-19(13-17)27(31)28-20-9-12-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-7-10-21(32-2)11-8-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZIQMHPQIFANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(4-methoxyphenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433959.png)
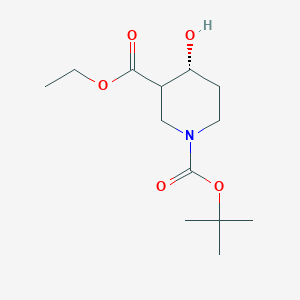
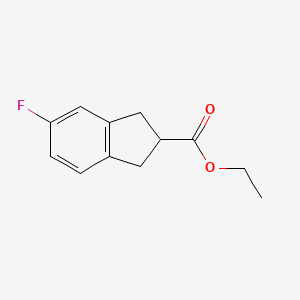

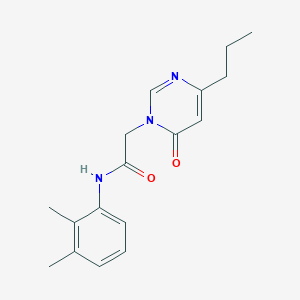

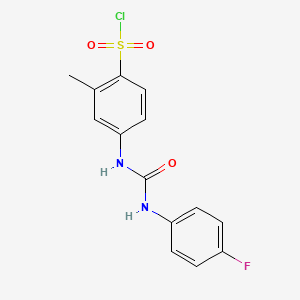
![2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/structure/B2433972.png)
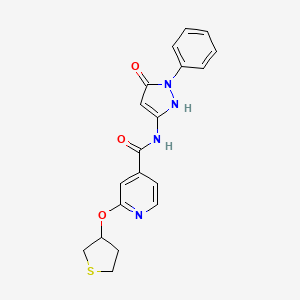
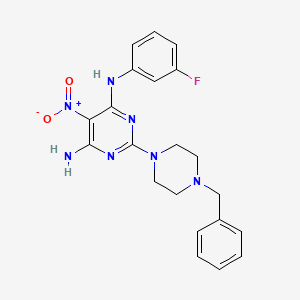
![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)
![1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B2433977.png)
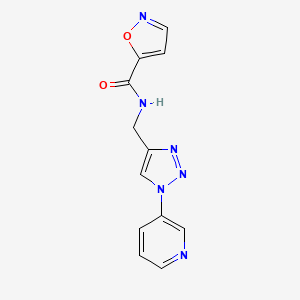
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2433981.png)